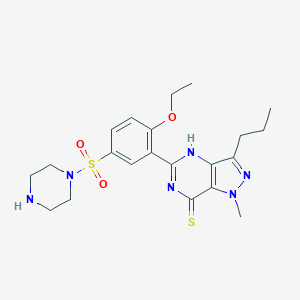![molecular formula C26H21BN4O2 B029124 [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid CAS No. 143722-25-2](/img/structure/B29124.png)
[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid
Overview
Description
[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid: is a complex organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a triphenylmethyl-tetrazole moiety
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of losartan , a drug used to treat high blood pressure and protect the kidneys from damage due to diabetes .
Mode of Action
Tetrazoles, which are part of the compound’s structure, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may interact with its targets in a similar way to carboxylic acids, potentially binding to enzymes or receptors where carboxylic acids would typically bind.
Biochemical Pathways
Given its role as an intermediate in the synthesis of losartan , it may be involved in pathways related to angiotensin II receptor antagonism, which is the primary mechanism of action of Losartan .
Result of Action
Compounds containing a tetrazole ring have been found to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a [4+1] cycloaddition reaction involving an azide and a nitrile. The triphenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the boronic acid group is incorporated through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid can be used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: The compound’s tetrazole moiety is of interest in medicinal chemistry due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a potential candidate for the development of pharmaceuticals targeting various biological pathways .
Industry: In materials science, the compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals also makes it useful in catalysis and sensor applications .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the tetrazole and triphenylmethyl groups, making it less complex but still useful in Suzuki-Miyaura reactions.
Tetrazole derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but lack the boronic acid functionality.
Triphenylmethyl derivatives: Compounds such as triphenylmethyl chloride are used in organic synthesis but do not have the boronic acid group.
Uniqueness: The combination of the boronic acid group with the triphenylmethyl-tetrazole moiety in [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid provides a unique set of chemical properties. This makes it a versatile compound for various applications in synthesis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
[2-(2-trityltetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUCLSFLKKJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433293 | |
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143722-25-2 | |
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143722-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


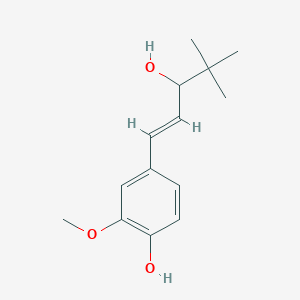
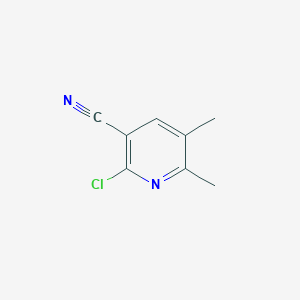
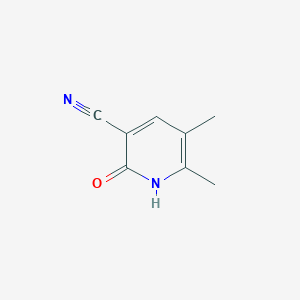
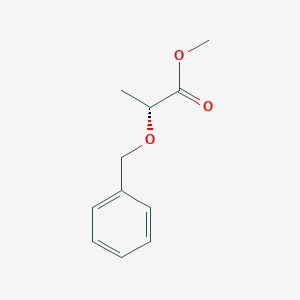
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
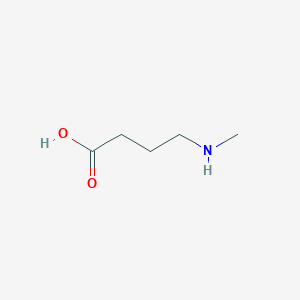


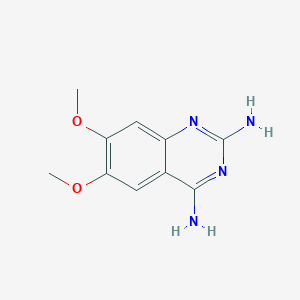

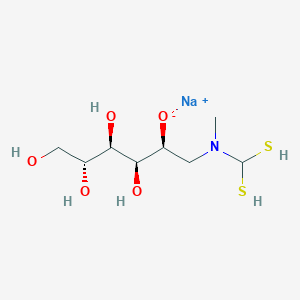
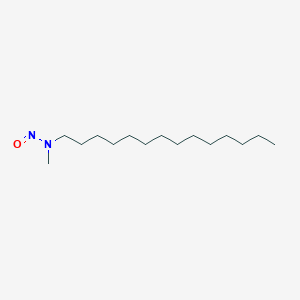
![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)
